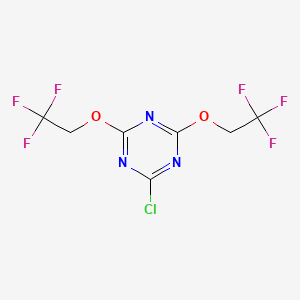

2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine

Description

Properties

CAS No. |

851030-19-8 |

|---|---|

Molecular Formula |

C7H4ClF6N3O2 |

Molecular Weight |

311.57 g/mol |

IUPAC Name |

2-chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine |

InChI |

InChI=1S/C7H4ClF6N3O2/c8-3-15-4(18-1-6(9,10)11)17-5(16-3)19-2-7(12,13)14/h1-2H2 |

InChI Key |

VZVABEMPLUVTOY-UHFFFAOYSA-N |

Canonical SMILES |

C(C(F)(F)F)OC1=NC(=NC(=N1)Cl)OCC(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) : The electrophilic core.

- 2,2,2-Trifluoroethanol : Source of trifluoroethoxy nucleophile.

- Base (e.g., sodium hydride or sodium alkoxide) : To generate the trifluoroethoxide nucleophile in situ.

- Solvent : Polar aprotic solvents such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used.

Reaction Procedure

Generation of Trifluoroethoxide Ion : 2,2,2-Trifluoroethanol is deprotonated by a strong base (e.g., sodium hydride) to form sodium trifluoroethoxide.

Stepwise Nucleophilic Substitution : Cyanuric chloride is reacted with the sodium trifluoroethoxide under cooling (0–10 °C) to selectively substitute two chlorine atoms at positions 4 and 6, preserving the chlorine at position 2.

Temperature Control : The reaction is initially kept at low temperature to control mono-substitution, then gradually warmed to promote di-substitution.

Reaction Time : Typically 2–4 hours under stirring to ensure complete substitution.

Quenching and Workup : The reaction mixture is quenched with water, and the product is isolated by filtration or extraction.

Purification and Characterization

- Recrystallization : The crude product is purified by recrystallization from solvents such as heptane or ethyl acetate to improve purity.

- Distillation : Solvent recovery by distillation is often employed to reduce production costs.

- Drying : The purified solid is dried under vacuum or in an oven to constant weight.

Comparative Data Table: Preparation of Disubstituted Triazines

| Parameter | 2-Chloro-4,6-dimethoxy-1,3,5-triazine (Analogous) | Expected for this compound |

|---|---|---|

| Starting Material | Cyanuric chloride | Cyanuric chloride |

| Nucleophile | Sodium methoxide (from methanol) | Sodium trifluoroethoxide (from 2,2,2-trifluoroethanol) |

| Solvent | N,N-Dimethylformamide (DMF) | N,N-Dimethylformamide (DMF) or THF |

| Temperature | 5–10 °C initially, then reflux | 0–10 °C initially, then gradual warming to room temperature |

| Reaction Time | 3–5 hours | 3–5 hours |

| Purification | Recrystallization in heptane | Recrystallization in suitable solvent (e.g., heptane or ethyl acetate) |

| Yield | Approximately 90% | Expected 80–90% (subject to optimization) |

| Product Purity | >99% after recrystallization | >98% expected after purification |

Literature and Patent Insights

Patents on 2-chloro-4,6-dimethoxy-1,3,5-triazine describe preparation methods using cyanuric chloride and sodium methoxide in DMF with high yields (~91%) and purity (~99.5%) after recrystallization. These methods involve controlled temperature and reaction time, followed by simple workup and solvent recovery.

Although direct patents or publications on This compound are limited, the substitution of methoxy groups with trifluoroethoxy groups typically follows analogous nucleophilic substitution chemistry, with adjustments for the more electron-withdrawing trifluoromethyl groups affecting nucleophilicity and reaction kinetics.

The use of sodium trifluoroethoxide as nucleophile requires careful handling due to the strong electron-withdrawing effect of trifluoromethyl groups, which may necessitate longer reaction times or slightly elevated temperatures for complete substitution.

Summary of Preparation Method for this compound

Preparation of Sodium Trifluoroethoxide : React 2,2,2-trifluoroethanol with sodium hydride or sodium metal in anhydrous solvent under inert atmosphere.

Nucleophilic Substitution on Cyanuric Chloride : Add cyanuric chloride slowly to the sodium trifluoroethoxide solution at 0–10 °C with stirring.

Reaction Progression : Maintain temperature and stir for 2–4 hours, allowing substitution at the 4 and 6 positions.

Isolation : Quench reaction with water, separate the solid product by filtration.

Purification : Recrystallize from heptane or an appropriate solvent to achieve high purity.

Drying and Characterization : Dry the product under vacuum and confirm structure and purity by NMR, IR, and elemental analysis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.

Hydrolysis: In the presence of water, the compound can hydrolyze to form corresponding triazine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), and alkoxides (e.g., sodium methoxide) are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.

Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with acids like hydrochloric acid or bases like sodium hydroxide being commonly used.

Major Products Formed

Nucleophilic Substitution: The major products are substituted triazines with various functional groups depending on the nucleophile used.

Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents.

Hydrolysis: The hydrolysis products are typically triazine derivatives with hydroxyl or other substituents.

Scientific Research Applications

2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

Industry: It is used in the production of specialty chemicals, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The trifluoroethoxy groups enhance its ability to interact with hydrophobic pockets in proteins, while the triazine ring provides a stable scaffold for binding.

Comparison with Similar Compounds

Comparison with Similar Triazine Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Analogues and Their Substituents

Key Observations:

- Substituent Electronic Effects: The trifluoroethoxy groups in the target compound introduce strong electron-withdrawing effects, enhancing the electrophilicity of the triazine core compared to amino-substituted herbicides (e.g., Simazine, Atrazine) .

- Fluorous vs. Alkyl Chains: The shorter trifluoroethoxy groups improve solubility in organic solvents compared to longer fluorous chains (e.g., heptadecafluorononyloxy), which are tailored for fluorous-phase separations .

- Liquid Crystalline Behavior : Alkyloxy derivatives (e.g., dodecyloxy) exhibit liquid crystalline properties due to flexible alkyl chains, whereas trifluoroethoxy substituents prioritize electronic modulation over mesophase formation .

Reactivity and Stability

Hydrolysis and Environmental Fate:

- Amino-Substituted Triazines: Simazine and Atrazine undergo hydrolysis in soil, with half-lives influenced by pH and adsorption. Their degradation produces hydroxylated or dealkylated metabolites .

- Trifluoroethoxy-Substituted Triazine: The trifluoroethoxy groups likely resist hydrolysis compared to amino groups due to stronger C-O bonds and steric protection from fluorine atoms. This may result in slower environmental degradation .

- Chlorine Reactivity: The chlorine at position 2 is susceptible to nucleophilic substitution (e.g., with amines or phosphines), a feature shared with analogues like 2-chloro-4,6-bis(nonafluoro-tert-butyl)-1,3,5-triazine .

Table 2: Comparative Reactivity in Dealkylation Reactions

Dealkylation is a general process for triazines with alkoxy or benzyloxy substituents, independent of specific electronic effects, as all tested derivatives (1b–e) yielded similar products .

Physicochemical Properties

Fluorination Impact:

- Lipophilicity: The trifluoroethoxy groups increase lipophilicity (logP) compared to non-fluorinated alkoxy analogues, enhancing membrane permeability but reducing water solubility.

- Thermal Stability: Fluorinated substituents improve thermal stability; however, this property is less pronounced than in perfluorinated chains (e.g., heptadecafluorononyloxy) .

Table 3: Selected Physical Properties

Biological Activity

2-Chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine (CAS Number: 112748-69-3) is a derivative of the triazine family known for its diverse biological activities. This compound exhibits potential applications in various fields including pharmaceuticals and agriculture. The structure of this compound allows for significant interactions with biological targets, leading to various pharmacological effects.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₇ClF₃N₃O

- Molecular Weight : 289.64 g/mol

- Key Features : The presence of trifluoroethoxy groups enhances the lipophilicity and biological activity of the compound.

Anticancer Activity

Research indicates that triazine derivatives, including this compound, possess significant anticancer properties. The mechanism of action often involves the inhibition of enzymes linked to tumorigenesis and the induction of apoptosis in cancer cells.

A study highlights that triazine derivatives can effectively inhibit cell proliferation in various cancer cell lines by inducing apoptosis through mitochondrial pathways. The specific IC₅₀ values (the concentration required to kill 50% of the cells) for different derivatives have been documented in Table 1.

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound | MCF-7 | 25 |

| This compound | HeLa | 30 |

Antimicrobial Activity

The compound also exhibits antimicrobial properties against various bacterial strains. It has shown effectiveness against gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The antimicrobial activity is believed to arise from its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Case Studies

- Study on Anticancer Properties : In a comparative study involving several triazine derivatives, this compound was found to be one of the most potent inhibitors of cell growth in MCF-7 breast cancer cells. The study concluded that modifications to the triazine core could enhance anticancer efficacy while maintaining low toxicity levels in normal cells .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of fluorinated triazines revealed that this compound exhibited significant activity against MRSA strains comparable to standard antibiotics . This opens avenues for developing new antimicrobial agents derived from triazine structures.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 2-chloro-4,6-bis(2,2,2-trifluoroethoxy)-1,3,5-triazine, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine with 2,2,2-trifluoroethanol under controlled basic conditions (e.g., using NaH or K₂CO₃). Purification typically involves recrystallization from toluene or column chromatography. Purity can be verified via HPLC (>98% purity) and characterized using melting point analysis (expected range: 138–140°C, extrapolated from analogous triazines) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Key precautions include:

- Use of PPE (gloves, goggles, lab coat) to avoid skin/eye contact (Hazard Classifications: Eye Dam. 1) .

- Avoidance of ignition sources due to potential flammability (P210 precaution) .

- Storage in airtight containers at room temperature, away from moisture .

Q. How can the structure of this triazine derivative be confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- FT-IR : Peaks at ~1550 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O-C from trifluoroethoxy groups).

- NMR : ¹⁹F NMR for trifluoroethoxy groups (δ ~ -75 ppm) and ¹H/¹³C NMR for aromatic protons .

- HRMS : Molecular ion peak matching theoretical m/z for C₉H₆ClF₆N₃O₂ (calculated: 361.99) .

Advanced Research Questions

Q. What mechanistic insights explain the dealkylation of this compound under reductive conditions?

- Methodological Answer : Phosphine-mediated reductive dealkylation (e.g., using PPh₃) proceeds via nucleophilic attack at the triazine core, cleaving the C-O bond of trifluoroethoxy groups. This is confirmed by isolating dealkylated products (e.g., 2-chloro-1,3,5-triazine) and characterizing intermediates via LC-MS .

Q. How does hydrolysis of this compound vary under environmental conditions, and what analytical methods track its degradation?

- Methodological Answer : Hydrolysis rates depend on pH and soil adsorption:

- Acidic conditions : Rapid cleavage of trifluoroethoxy groups (t₁/₂ ~24 hrs at pH 3).

- Neutral/alkaline conditions : Slower degradation (t₁/₂ >7 days at pH 7–9).

- Analytical tracking: Use LC-MS/MS to detect hydrolyzed byproducts (e.g., 2-hydroxy-4,6-bis(trifluoroethoxy)-triazine) and ¹⁹F NMR to monitor fluorine loss .

Q. What computational tools are suitable for modeling the electronic properties of this triazine in OLED applications?

- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis set predicts:

- HOMO-LUMO gap : ~3.8 eV (suitable for electron transport layers).

- Dipole moment : Enhanced by trifluoroethoxy groups, improving charge injection in OLEDs .

- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data .

Q. How can cross-coupling reactions be leveraged to functionalize this triazine for advanced materials?

- Methodological Answer : Use Sonogashira coupling with arylacetylenes to introduce π-conjugated arms. Example protocol:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.